2,4-Di-tert-butylthiophenol

概要

説明

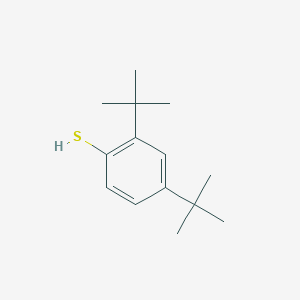

2,4-Di-tert-butylthiophenol is a chemical compound with the molecular formula C14H22S . It is known to possess antioxidative activity and has been isolated from the dried body of Scolopendra .

Synthesis Analysis

The compound 2,4-Di-tert-butylthiophenol has been successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis . It was also used to study its alkylation reaction with cinnamyl alcohol in the presence of Al-substituted disordered hexagonal molecular silica catalysts .Molecular Structure Analysis

The molecular structure of 2,4-Di-tert-butylthiophenol is characterized by a molecular formula of C14H22S, an average mass of 222.389 Da, and a monoisotopic mass of 222.144226 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Di-tert-butylthiophenol are not detailed in the search results, it has been used in alkylation reactions with cinnamyl alcohol .Physical And Chemical Properties Analysis

The molecular formula of 2,4-Di-tert-butylthiophenol is C14H22S, with an average mass of 222.389 Da and a monoisotopic mass of 222.144226 Da . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Electrophilic Substitution Reactions : Trichloromethylation and tert-butylation of 2,4-disubstituted thiophenes lead to electrophilic substitution reactions, producing 2,3,5-trisubstituted products (Belen’kii et al., 1997).

Oligonucleotide Synthesis : 2-Methyl-5-tert-butylthiophenol is effective in removing methyl protecting groups from phosphate and phosphorothioate triesters, yielding high-quality oligonucleotides without toxic effects (Kumar, Cole, & Ravikumar, 2003).

Thiane Oxide Chemistry : The study on trans-4-tert-butyl(diphenyl)-siloxythiane oxide indicates a pathway for obtaining protected substituted secondary alcohols in protected form (Cox, Persad, & Simpkins, 1992).

Mechanism of Thietium Ion Rearrangements : An intramolecular concerted in-plane vinylic substitution mechanism in di-tert-butylthiirenium ions offers insights into thietium ion rearrangements (Lucchini, Modena, & Pasquato, 1993).

Synthesis of Thiophenecarboxylic Acids : A study on the synthesis of thiophenecarboxylic acids with -alkyl radicals, including tert-butyl, through iodine and pyridine action on ketone, leading to 5-ter (Gol'dfarb & Konstantinov, 1958).

Palladium-mediated S-C Cleavage : This method allows the synthesis of air-sensitive 2, 6-diformyl-4-tert-butylthiophenol dioxime H3L3, a novel ligand with a pseudo-macrocyclic structure (Gruschinski, Handke, & Kersting, 2012).

Holographic Sensor Development : Tert-Butylthiol and Tetrahydrofuran incorporation in a holographic polymer-dispersed liquid crystal improves holographic characteristics, potentially leading to a sensor for detecting natural gas and liquefied petroleum gas (Mora et al., 2019).

Conjugated Polymeric Systems : A simple and efficient route to N-functionalized dithieno[3,2-b:2',3'-d]pyrroles offers fused-ring building blocks for new conjugated polymeric systems (Ogawa & Rasmussen, 2003).

Preparation of Thiocoumarin Derivatives : 6-tert-Butyl-4-methyl-thiocoumarin was prepared from 6-tert-butylthiophenol, leading to thion- and dithiocoumarin derivatives (Voss, Edler, & Adiwidjaja, 2007).

Multichromic Polymer Development : The new polythiophene derivative PHTQ is a processable, multichromic polymer with enhanced solution processability and electrochromic properties (Ozyurt et al., 2008).

Safety And Hazards

将来の方向性

The compound 2,4-Di-tert-butylthiophenol has shown potential in cancer research due to its cytotoxic activity evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC 50 value of 5 μg/ml . Further investigation and exploration of 2,4-Di-tert-butylthiophenol’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

特性

IUPAC Name |

2,4-ditert-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22S/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJAQOIIEMFTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)S)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334114 | |

| Record name | 2,4-Di-tert-butylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Di-tert-butylthiophenol | |

CAS RN |

19728-43-9 | |

| Record name | 2,4-Di-tert-butylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)